
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group and a tetrahydrofuran ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine typically involves the introduction of the trifluoromethyl group and the tetrahydrofuran ring through a series of organic reactions. Common synthetic routes may include:
Nucleophilic Substitution: Starting from a suitable precursor, the trifluoromethyl group can be introduced via nucleophilic substitution reactions.
Cyclization: The formation of the tetrahydrofuran ring can be achieved through cyclization reactions involving appropriate diols or other precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amines or alcohols.
Substitution: The trifluoromethyl group and amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, this compound may be studied for its interactions with biological molecules, such as enzymes or receptors, to understand its potential as a drug candidate.
Medicine
In medicinal chemistry, the compound’s unique structure may be explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and influencing various biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other fluorinated amines or tetrahydrofuran derivatives, such as:
- 2,2,2-Trifluoroethylamine
- Tetrahydrofuran-3-amine
- Fluorinated tetrahydrofuran derivatives
Uniqueness
The uniqueness of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine lies in its specific combination of a trifluoromethyl group and a tetrahydrofuran ring, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2/t4?,5-/m1/s1 |
InChI Key |
JOWFPQPRIGAJRY-BRJRFNKRSA-N |
Isomeric SMILES |
C1COCC1[C@H](C(F)(F)F)N |
Canonical SMILES |
C1COCC1C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)

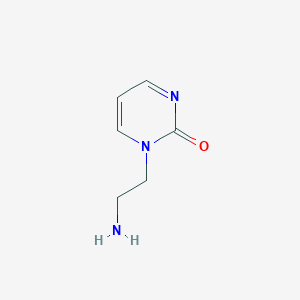
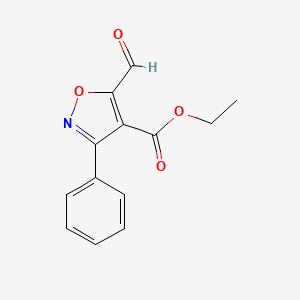
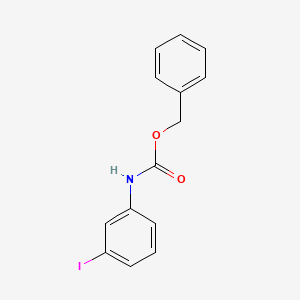
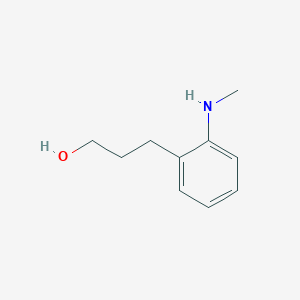
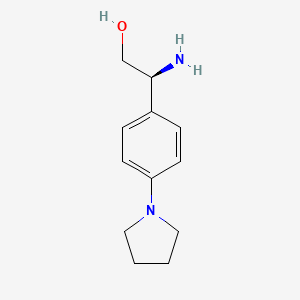
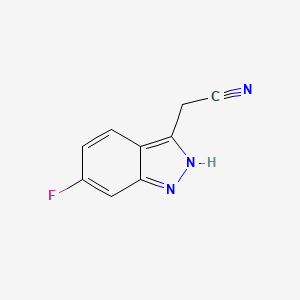

![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
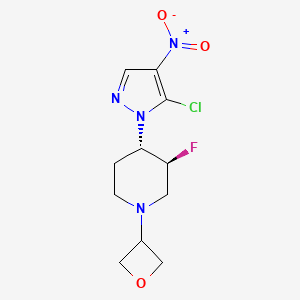
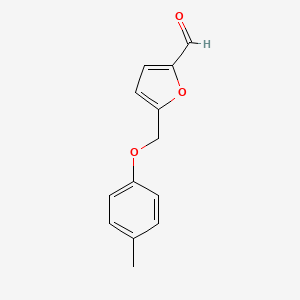
![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
